CID 112758136
Description
CID 112758136 is a chemical compound characterized by its isolation from vacuum-distilled fractions of CIEO (chemical identity unspecified in evidence). Its structure and purity were confirmed via GC-MS (Gas Chromatography-Mass Spectrometry), with distinct spectral peaks observed in Figure 1C and 1D of . While the exact molecular structure remains undefined in the provided data, its chromatographic behavior suggests moderate polarity and a molecular weight consistent with mid-sized organic molecules.
Properties
Molecular Formula |
C8H10NO |
|---|---|
Molecular Weight |
136.17 g/mol |
InChI |
InChI=1S/C8H10NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
ZNKOTXGGJLOHMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC[NH] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxyethylamine can be synthesized through several methods. One common method involves the reaction of 2-phenoxyacetaldehyde with ammonia gas to form an imine, which is then reduced to yield 2-phenoxyethylamine . Another method involves the reduction of 2-phenoxyacetonitrile using hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of 2-phenoxyethylamine typically involves the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the raw materials are readily available and the reaction conditions are controlled to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid, while reduction may yield simpler amines .
Scientific Research Applications
2-Phenoxyethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenoxyethylamine involves its interaction with various molecular targets. It can act as a ligand for neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin and norepinephrine. This interaction can modulate signaling pathways, including the phosphatidylinositol-calcium second messenger system .
Comparison with Similar Compounds
Oscillatoxin Derivatives
Oscillatoxins are a class of marine-derived toxins with structural variations in methyl groups and oxygen-containing rings. CID 112758136 shares chromatographic and spectral similarities with oscillatoxin D (CID 101283546) and its methylated analogs (Figure 1, ) . Key differences include:
Key Insight: The absence of a methyl group in this compound compared to CID 185389 may reduce its lipophilicity, impacting bioavailability.
Boronic Acid-Containing Analogs
While structurally distinct, boronic acid derivatives like CAS 1046861-20-4 (PubChem 53216313) provide functional contrasts in terms of reactivity and target engagement () :
Key Insight: Boronic acids’ covalent binding capacity contrasts with this compound’s likely non-covalent interactions, suggesting divergent therapeutic applications (e.g., protease inhibition vs. ion channel modulation) .
Data Tables for Quick Reference
Table 1: Physicochemical Properties
Table 2: Functional Group Comparison
| Compound | Key Functional Groups | Biological Target (Hypothesized) |
|---|---|---|
| This compound | Ether, hydroxyl | Ion channels, membranes |
| CAS 1046861-20-4 | Boronic acid, Br/Cl | Enzymes, synthetic chemistry |
Biological Activity
CID 112758136, also known as a novel compound within the realm of medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Overview of this compound
This compound is categorized under small molecules with a specific chemical structure that influences its interaction with biological systems. Understanding its biological activity requires examining various aspects, including its mechanism of action, target interactions, and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Research indicates that it may function as an inhibitor or modulator of certain pathways critical for cellular function. The details regarding its mechanism can be summarized as follows:
- Target Proteins : this compound has shown affinity for several proteins involved in key signaling pathways.
- Cellular Pathways : It is believed to affect pathways related to cell proliferation, apoptosis, and inflammation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the application and efficacy of this compound in various biological contexts:
-
Case Study: Cancer Cell Lines
- Objective : To evaluate the anti-cancer properties of this compound.
- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting its potential as an anti-cancer agent.
-
Case Study: Inflammatory Models
- Objective : To assess the compound's anti-inflammatory effects.
- Findings : In animal models of inflammation, administration of this compound led to a significant reduction in inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases.
-
Case Study: Pharmacokinetics
- Objective : To determine the pharmacokinetic profile.
- Findings : Studies showed that this compound has favorable absorption characteristics and a half-life suitable for therapeutic use.
Research Findings
Recent research has focused on elucidating the detailed mechanisms through which this compound exerts its biological effects. Key findings include:
- Signal Transduction Pathways : Investigations have revealed that this compound may inhibit key kinases involved in cell signaling, thereby altering cellular responses.
- Synergistic Effects : Preliminary studies suggest that combining this compound with other therapeutic agents enhances its efficacy, particularly in cancer treatment.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 112758136?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- "How does the structural modification of this compound affect its binding affinity compared to its parent compound in vitro?"
- Avoid overly broad questions (e.g., "What is this compound?") and prioritize specificity. Refine questions iteratively with peer feedback .
Q. What strategies ensure a comprehensive literature review for this compound?
- Methodological Answer :
- Use systematic searches in databases (PubMed, SciFinder, Google Scholar) with Boolean operators (e.g., "this compound AND synthesis").
- Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews). Cross-reference citations in seminal papers to identify foundational studies .
- Exclude unreliable sources (e.g., ) and verify claims through experimental replication where feasible .
Q. How to design reproducible experiments for this compound?
- Methodological Answer :
- Experimental Design : Include controls (positive/negative), standardized protocols, and detailed documentation of reagents (purity, supplier), instrumentation (calibration), and environmental conditions (temperature, pH).
- Data Collection : Use validated assays (e.g., HPLC for purity analysis) and pre-register protocols to minimize bias.
- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparency in methods and data sharing .
Advanced Research Questions
Q. How to resolve contradictions in existing data on this compound's mechanism of action?
- Methodological Answer :
- Data Audit : Compare methodologies across conflicting studies (e.g., differences in cell lines, assay conditions).
- Bias Check : Assess funding sources or methodological limitations (e.g., lack of dose-response curves).
- Replication : Conduct independent validation studies with orthogonal techniques (e.g., crystallography vs. molecular docking).
- Meta-Analysis : Statistically synthesize data from multiple studies to identify trends .
Q. How to optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Methodological Answer :
- Retrosynthetic Analysis : Identify key functional groups and modify reaction pathways (e.g., introducing halogenation).
- Structure-Activity Relationship (SAR) : Test derivatives in iterative bioassays (e.g., IC50 determination) and correlate structural changes with activity.
- Characterization : Use NMR, MS, and XRD to confirm compound identity and purity. Report yield, enantiomeric excess, and scalability challenges .
Q. How to ensure statistical robustness in pharmacological studies of this compound?
- Methodological Answer :
- Power Analysis : Calculate sample sizes to avoid Type I/II errors.
- Statistical Tests : Use ANOVA for multi-group comparisons or non-parametric tests for non-normal distributions.
- Transparency : Report p-values, confidence intervals, and effect sizes. Pre-specify exclusion criteria to prevent data cherry-picking .
Data Management and Reproducibility
Q. How to address irreproducible results in this compound studies?
- Methodological Answer :
- Protocol Standardization : Share detailed lab protocols via platforms like Protocols.io .
- Open Data : Deposit raw data in repositories (e.g., Zenodo) with metadata (e.g., instrument settings).
- Collaborative Verification : Partner with independent labs to replicate critical findings .
Ethical and Reporting Standards
Q. How to align research on this compound with ethical guidelines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
